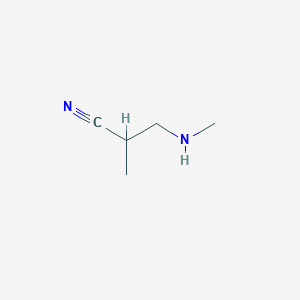

2-Methyl-3-(methylamino)propanenitrile

Description

Contextualization within Nitrile Chemistry

Nitriles are organic compounds that contain a −C≡N functional group. wikipedia.orgchemguide.co.uk This group is notable for its strong, permanent dipole due to the high electronegativity of the nitrogen atom, which makes the carbon atom electrophilic. chemguide.co.uk This polarity is central to the reactivity of nitriles. chemguide.co.uk They are versatile precursors in organic synthesis, convertible into a variety of other functional groups such as carboxylic acids through hydrolysis, or primary amines via reduction. wikipedia.orgsavemyexams.com

The compound 2-Methyl-3-(methylamino)propanenitrile is classified as an aminonitrile, a bifunctional molecule containing both an amino (-NH) and a nitrile (-CN) group. enamine.net The presence of both groups on the same molecule allows for a unique interplay of reactivity. Aminonitriles are valuable intermediates in the synthesis of more complex molecules, including amino acids and various nitrogen-containing heterocycles. enamine.netresearchgate.net The specific structure of this compound, with the amino and nitrile groups separated by a methyl-substituted carbon, defines it as a β-aminonitrile.

Historical Perspective of Amino-Nitrile Compound Investigations

The investigation of amino-nitrile compounds is a significant thread in the history of organic and prebiotic chemistry. A foundational moment was the discovery of the Strecker synthesis in 1850 by the German chemist Adolph Strecker. wikipedia.orgalgoreducation.comyoutube.com He demonstrated that combining an aldehyde (acetaldehyde) with ammonia (B1221849) and hydrogen cyanide produced an α-aminonitrile, which could then be hydrolyzed to form the amino acid alanine. wikipedia.orgalgoreducation.commdpi.com This was the first laboratory synthesis of an amino acid and provided a plausible pathway for how these essential building blocks of life might have formed on early Earth from simple precursors. algoreducation.comyoutube.com

The Strecker synthesis established α-aminonitriles as crucial intermediates for producing amino acids. masterorganicchemistry.com This discovery spurred further research, exploring the reaction with different aldehydes, ketones, and amines to create a wide array of N-substituted and α,α-disubstituted amino acids. wikipedia.org

The role of aminonitriles in prebiotic chemistry gained further support from studies simulating conditions on the primitive Earth. nih.govacs.org These experiments have shown that aminonitriles can form under such conditions and subsequently hydrolyze to amino acids. nih.govacs.org Research has expanded to explore the reactions of aminonitriles in various prebiotic scenarios, suggesting their centrality to the chemical origins of life. nih.govnih.govresearchgate.net The study of aminonitriles continues to be an active field, with ongoing development of new synthetic methods, including asymmetric syntheses to produce specific enantiomers of amino acids. wikipedia.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(3-6)4-7-2/h5,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRIRFWZWGSGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285252 | |

| Record name | 2-methyl-3-(methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50840-30-7 | |

| Record name | 2-Methyl-3-(methylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50840-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41193 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050840307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-(methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(methylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 2 Methyl 3 Methylamino Propanenitrile

Established Synthetic Routes

Traditional methods for the synthesis of β-aminonitriles often rely on well-established reactions that are scalable and efficient for producing racemic or achiral products.

Michael Addition Approaches (e.g., Acrylonitrile-Methylamine Condensation)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.orgnumberanalytics.com It involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, known as the Michael acceptor. organic-chemistry.orgnumberanalytics.com In the context of synthesizing 2-Methyl-3-(methylamino)propanenitrile, methylamine (B109427) acts as the nucleophile and an appropriately substituted acrylonitrile (B1666552) derivative serves as the acceptor.

The mechanism begins with the nucleophilic attack of methylamine on the β-carbon of the acrylonitrile derivative. This attack is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. youtube.com The reaction proceeds through an enolate intermediate which is then protonated to yield the final β-aminonitrile product. numberanalytics.comyoutube.com The use of microwave irradiation has been shown to promote Michael additions of amines to α,β-unsaturated esters, suggesting a potential enhancement for nitrile-based systems as well. nih.gov

Table 1: Michael Addition for β-Aminonitrile Synthesis

| Component | Role | Example |

|---|---|---|

| Michael Donor | Nucleophile | Methylamine |

| Michael Acceptor | Electrophilic Alkene | Acrylonitrile Derivative |

This approach is thermodynamically controlled and is effective for creating the basic carbon-nitrogen framework of the target molecule. organic-chemistry.org

Nucleophilic Substitution Pathways

Nucleophilic substitution is another cornerstone of organic synthesis that can be adapted for the preparation of this compound. This pathway involves the displacement of a leaving group on an alkyl substrate by a nucleophile. nih.govresearchgate.net Two primary strategies can be envisioned for this synthesis:

Reaction of a Halogenated Propionitrile with Methylamine: In this approach, a substrate such as 3-halo-2-methylpropanenitrile is reacted with methylamine. The nitrogen atom of methylamine acts as the nucleophile, attacking the carbon atom bearing the halogen (the leaving group), and displacing it to form the C-N bond.

Reaction of a Methylamino Substrate with Cyanide: Alternatively, a substrate containing a methylamino group and a suitable leaving group, such as 3-(methylamino)-2-methylpropyl halide, can be reacted with a cyanide source (e.g., sodium or potassium cyanide). The cyanide ion acts as the nucleophile, displacing the leaving group to form the C-CN bond.

The success of nucleophilic substitution reactions depends on factors such as the nature of the leaving group, the reactivity of the nucleophile, and the reaction conditions. The bimolecular nucleophilic substitution (SN2) reaction is particularly relevant in stereoselective synthesis, as it proceeds with a predictable inversion of stereochemistry. nih.govresearchgate.net The functionalization of nitropyridines through nucleophilic aromatic substitution (SNAr) with thiols has been studied, highlighting the versatility of substitution reactions on nitrile-containing scaffolds. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced stereoselective synthetic methods. nih.gov Chiral amines and nitriles are crucial building blocks for many biologically active molecules. acs.orgmdpi.com

Catalytic Asymmetric Hydrogenation Techniques

Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for creating chiral centers. acs.orgwikipedia.org This technique involves the addition of hydrogen across a double bond of a prochiral substrate using a chiral catalyst, leading to an enantiomerically enriched product. wikipedia.org For the synthesis of chiral analogues of this compound, this typically involves the hydrogenation of an unsaturated precursor like an enamine or an imine. nih.gov

Iridium and Ruthenium complexes are commonly employed metals in these catalytic systems. nih.gov The stereochemical outcome is controlled by a chiral ligand, often a C₂-symmetric diphosphine such as BINAP or its derivatives (e.g., DM-SEGPHOS). wikipedia.orgnih.govrsc.org For instance, the highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, was achieved using a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex. nih.govresearchgate.net This step afforded the corresponding β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.govresearchgate.net

Table 2: Key Parameters in Catalytic Asymmetric Hydrogenation

| Parameter | Description | Relevance |

|---|---|---|

| Metal Center | Typically Ru, Ir, or Rh | Activates H₂ and the substrate. nih.gov |

| Chiral Ligand | e.g., BINAP, SEGPHOS | Controls the stereochemical pathway, inducing enantioselectivity. nih.govrsc.org |

| Substrate | Prochiral imine, enamine, or β-keto ester | The molecule to be hydrogenated to create the chiral center. acs.orgrsc.org |

| Hydrogen Pressure | Reaction parameter | Affects reaction rate and efficiency. rsc.org |

| Solvent | Reaction medium | Can influence catalyst activity and selectivity. rsc.org |

Diastereomeric Salt Resolution and Racemization-Recycle Protocols

Classical resolution via diastereomeric salt formation remains a viable method for separating enantiomers. This process involves reacting a racemic mixture of a chiral amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like mandelic acid or tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

To improve the efficiency of this process beyond a theoretical maximum yield of 50%, resolution can be combined with a racemization step in what is known as a Resolution-Racemization-Recycle (R3) process. acs.orgtheeurekamoments.com In this protocol, after the less soluble diastereomeric salt is isolated, the unwanted enantiomer remaining in the mother liquor is racemized, meaning it is converted back into a 1:1 mixture of both enantiomers. nih.gov This racemized mixture is then recycled back into the resolution process, allowing for a theoretical yield approaching 100%. acs.org Modern advancements include continuous flow systems where the mother liquor is passed through a heated fixed-bed catalyst, often an immobilized iridium complex, to achieve racemization before being returned to the crystallizer. nih.govacs.org

SN2 Stereoinversion Methodologies

The bimolecular nucleophilic substitution (SN2) reaction is inherently stereospecific, proceeding with complete inversion of configuration at the electrophilic carbon center. nih.govresearchgate.net This "backside attack" mechanism is a highly reliable tool for controlling stereochemistry in the synthesis of chiral molecules. nih.govresearchgate.net

This methodology is particularly useful for synthesizing chiral aminonitriles from chiral alcohol precursors. In a key example, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile utilized an SN2 reaction as a crucial step. nih.govresearchgate.net A chiral β-hydroxy amide, obtained from asymmetric hydrogenation, was converted into a substrate with a good leaving group at the hydroxyl position. Subsequent reaction with methylamine as the nucleophile proceeded via an SN2 pathway, displacing the leaving group and forming the desired methylamino group with a complete inversion of the stereocenter. nih.govresearchgate.net This step occurred in high yield (80%) and with excellent stereochemical control. nih.govresearchgate.net This strategy demonstrates the power of combining different stereoselective methods, such as asymmetric hydrogenation and SN2 stereoinversion, to construct multiple chiral centers with precision.

Novel Synthetic Methodologies

Recent advancements in synthetic chemistry have provided innovative pathways for the formation of aminopropanenitriles. These methods focus on overcoming the limitations of traditional synthetic routes, aiming for milder reaction conditions, higher yields, and enhanced control over product formation. biomedres.us

Phase-Transfer Catalysis (PTC) represents a powerful technique for synthesizing compounds like this compound by facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic). wikipedia.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. wikipedia.orgcrdeepjournal.org This methodology can significantly accelerate reaction rates under mild conditions, improve yields and selectivity, and allow for the use of less hazardous and more economical reagents and solvents. biomedres.uscrdeepjournal.org

The core principle of PTC involves the formation of an ion pair between the catalyst's cation and the reactant's anion. biomedres.us This lipophilic ion pair can then traverse the phase boundary into the organic layer to react. Commercially significant phase-transfer catalysts include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and various tributylphosphonium salts. wikipedia.org The choice of catalyst is critical and is often guided by empirical parameters like the "C#" (total number of carbon atoms in the alkyl chains) and the "q-value" (a measure related to the hydrophilicity of the catalyst), which help in tailoring the catalyst's properties to the specific reaction system. acsgcipr.org For instance, catalysts with a C# in the 16 to 32 range are often effective when the reaction in the organic phase is the rate-determining step. acsgcipr.org

The advantages of employing PTC in organic synthesis are numerous, positioning it as a "green" chemistry alternative. acsgcipr.org It often allows for the replacement of hazardous dipolar aprotic solvents with more benign options like toluene (B28343) or even solvent-free conditions. acsgcipr.org Furthermore, it enables the use of simple inorganic bases such as sodium hydroxide (B78521) or potassium carbonate instead of more complex and expensive organic bases. acsgcipr.org The technology is highly scalable and has been successfully implemented in numerous industrial processes for manufacturing pharmaceuticals, dyes, and other fine chemicals. biomedres.us

| Catalyst Type | Common Examples | Key Characteristics | Relevant Applications |

|---|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltributylammonium chloride | Amphiphilic, facilitates transfer of anions (e.g., CN⁻) into organic phase. wikipedia.org | Alkylation, substitution, and condensation reactions. crdeepjournal.orgacsgcipr.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Higher thermal stability compared to ammonium salts. wikipedia.org | Reactions requiring elevated temperatures. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Forms complexes with alkali metal cations, enhancing anion reactivity. wikipedia.org | Laboratory-scale synthesis requiring highly reactive "naked" anions. |

| Cinchona Alkaloid-Derived Catalysts | Quinuclidinium-based structures | Chiral catalysts used for asymmetric phase-transfer catalysis (APTC). core.ac.uk | Enantioselective synthesis to produce chiral molecules. core.ac.uk |

Biocatalysis has emerged as a highly selective and sustainable alternative to conventional chemical synthesis. researchgate.net Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit remarkable chemo-, regio-, and enantioselectivity, which can simplify synthetic routes and reduce by-product formation. researchgate.netnih.gov

For the synthesis and modification of nitriles, several classes of enzymes are particularly relevant. Nitrilases, for example, can directly hydrolyze a nitrile group to a carboxylic acid in a single step. researchgate.net Alternatively, a two-step pathway involving nitrile hydratase and amidase can convert a nitrile first to an amide and then to the corresponding carboxylic acid. researchgate.net These enzymatic systems are valuable for producing fine chemicals and pharmaceuticals, including enantiopure carboxylic acids and amides that are challenging to synthesize via traditional chemistry. researchgate.net The high selectivity of enzymes like nitrilases has been demonstrated in their ability to distinguish between stereoisomers, allowing for the exclusive conversion of one isomer while leaving the other untouched. researchgate.net

In the context of producing chiral intermediates for molecules structurally related to this compound, such as chiral amino-alcohols, chemoenzymatic strategies have proven effective. For instance, carbonyl reductases have been successfully employed for the asymmetric reduction of prochiral ketones to yield enantiopure alcohols, a key step in the synthesis of complex pharmaceutical compounds. researchgate.net Similarly, enzymes like alkene monooxygenases can catalyze the enantioselective epoxidation of alkenes, providing valuable chiral building blocks for further synthesis. nih.gov The integration of such enzymatic steps with conventional chemical reactions allows for the development of elegant and efficient hybrid synthesis plans. nih.gov

| Enzyme Class | Reaction Catalyzed | Key Advantage | Potential Application in Nitrile Chemistry |

|---|---|---|---|

| Nitrilase | Nitrile → Carboxylic Acid researchgate.net | Direct, one-step conversion with high selectivity. researchgate.net | Selective hydrolysis of nitrile groups in multifunctional molecules. |

| Nitrile Hydratase / Amidase | Nitrile → Amide → Carboxylic Acid researchgate.net | Stepwise conversion, allowing isolation of amide intermediate. researchgate.net | Production of amides or acids from nitriles under mild conditions. |

| Carbonyl Reductase (KRED) | Ketone → Chiral Alcohol researchgate.net | High enantioselectivity in asymmetric reductions. researchgate.net | Synthesis of chiral precursors to aminopropanenitriles. |

| Gluconobacter oxydans (whole cells) | Alcohol → Carboxylic Acid researchgate.net | Selective oxidation of primary alcohols without protecting groups. researchgate.net | Biocatalytic oxidation in related synthetic pathways. |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of a desired product while minimizing costs and environmental impact. In both phase-transfer catalysis and biocatalysis, several parameters can be systematically adjusted to achieve the desired outcome.

Solid-liquid PTC offers an alternative where a solid inorganic salt reacts with the organic substrate. This approach can sometimes provide higher selectivity and avoid by-products associated with liquid-liquid systems. crdeepjournal.org The optimization process often involves screening a library of catalysts and conditions to identify the most effective combination for a specific transformation. core.ac.uk

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Catalyst Structure (e.g., C#, q-value) | Influences catalyst distribution between phases and its activity. acsgcipr.org | Select a catalyst with optimal lipophilicity and reactivity for the system. |

| Solvent Choice | Affects solubility of reactants/catalyst and can influence reaction rate. acsgcipr.org | Use a solvent that maximizes reaction rate and yield, preferably a "green" solvent. acsgcipr.org |

| Temperature | Controls the rate of reaction and potential side reactions. biomedres.us | Find the optimal temperature that provides a high rate without significant by-product formation. |

| Stirring Speed | Impacts the interfacial surface area in liquid-liquid PTC, affecting mass transfer. biomedres.us | Ensure sufficient mixing to facilitate reactant transfer between phases without creating emulsions. |

| Reagent Concentration | Affects reaction kinetics and overall throughput. | Balance concentrations to achieve a high reaction rate while avoiding substrate or product inhibition. |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Methylamino Propanenitrile

Nitrile Group Transformations

The carbon-nitrogen triple bond of the nitrile group in 2-Methyl-3-(methylamino)propanenitrile is a site of significant chemical activity, susceptible to a variety of transformations that lead to the formation of amides, carboxylic acids, and amines.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental reaction that can proceed under either acidic or basic conditions to yield amides and subsequently carboxylic acids. researchgate.netresearchgate.net The reaction pathway involves the initial hydration of the nitrile to an amide intermediate, which can then undergo further hydrolysis.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. researchgate.net This leads to the formation of a protonated amide, which upon deprotonation gives the amide. Subsequent hydrolysis of the amide under acidic conditions yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion which is then protonated by water. libretexts.org Tautomerization of the resulting imidic acid yields the amide. Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then required to obtain the free carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

Reductive Pathways to Amines

The nitrile group can be reduced to a primary amine through various reductive pathways, most commonly involving catalytic hydrogenation or the use of metal hydride reagents. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is an economically viable method for the large-scale production of primary amines from nitriles. wikipedia.org This process typically employs catalysts such as Raney nickel, palladium, or platinum under hydrogen pressure. wikipedia.org The reaction proceeds through an imine intermediate, which is further reduced to the amine. Reaction conditions such as catalyst choice, solvent, pH, temperature, and hydrogen pressure are crucial in maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the laboratory-scale reduction of nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion, which is then further reduced to a dianion. Subsequent quenching with water yields the primary amine. libretexts.org

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| H₂/Raney Ni | Primary Amine | Elevated temperature and pressure |

| H₂/Pd/C | Primary Amine | Varies with substrate and catalyst |

| LiAlH₄ | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

Nucleophilic Reactivity of the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents such as Grignard and organolithium compounds. ucalgary.calibretexts.org This reaction provides a valuable route for the synthesis of ketones.

The addition of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the nitrile results in the formation of an imine anion after the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com This intermediate is stable under the reaction conditions and does not undergo further addition of the organometallic reagent. ucalgary.ca Subsequent hydrolysis of the imine anion upon aqueous workup yields a ketone. libretexts.orgmasterorganicchemistry.com This two-step process allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group. The reaction is generally efficient for a wide range of nitriles and organometallic reagents. researchgate.net

Methylamino Group Reactions

The secondary amine functionality in this compound imparts nucleophilic and basic properties to the molecule, allowing for a range of reactions at the nitrogen atom and influencing its intermolecular interactions.

Amino Group Alkylation and Acylation Studies

The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Alkylation of secondary amines, such as the one present in this compound, can be achieved using alkyl halides. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting material. wikipedia.org This can lead to a mixture of products, including the tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial for achieving selective mono-alkylation.

Acylation of the methylamino group can be readily accomplished using acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide. researchgate.net This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride). libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl). youtube.com Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. Studies on the acylation of β-enaminonitriles have shown that the site of acylation (C- vs. N-acylation) can be influenced by the structure of the acid chloride and the reaction conditions. researchgate.netresearchgate.net

Table 3: Reagents for Amine Functionalization

| Reaction | Reagent Type | Example Reagent | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide | Tertiary Amine |

| Acylation | Acid Chloride | Acetyl Chloride | Amide |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The methylamino group in this compound can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This capability allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the compound's physical properties and reactivity.

Intermolecular hydrogen bonding between molecules of this compound can lead to association in the liquid phase, affecting properties such as boiling point and viscosity. The N-H group can donate a hydrogen bond to the nitrogen of the nitrile group or the nitrogen of the amino group of another molecule.

While there are no specific spectroscopic studies on this compound, research on related systems provides insights into the nature of these interactions. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying hydrogen bonding. nih.govruc.dk For instance, the N-H stretching frequency in the IR spectrum can shift to lower wavenumbers upon hydrogen bond formation. vaia.com Similarly, the chemical shift of the N-H proton in the NMR spectrum can be indicative of its involvement in hydrogen bonding. ruc.dk Computational studies can also provide valuable information on the geometry and energetics of these interactions. nih.gov The presence of hydrogen bonding can influence the reactivity of the molecule by altering the electron density at the nitrogen and nitrile groups and by affecting the accessibility of these sites to reagents.

Structural Modifications and Structure Activity Relationship Sar Studies of 2 Methyl 3 Methylamino Propanenitrile Derivatives

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 2-Methyl-3-(methylamino)propanenitrile is a key area of research, with a focus on introducing a diverse range of functional groups to modulate its properties.

The secondary amine in this compound presents a prime site for substitution. The introduction of various alkyl and aryl groups can significantly alter the steric and electronic properties of the molecule. Standard N-alkylation and N-arylation reactions are commonly employed for this purpose.

For instance, reductive amination is a versatile method for introducing a variety of alkyl groups. This can be achieved by reacting a primary amine derivative of the core structure (2-methyl-3-aminopropanenitrile) with aldehydes or ketones in the presence of a reducing agent. The choice of the carbonyl compound directly dictates the nature of the alkyl substituent introduced.

The synthesis of N-aryl derivatives can be accomplished through methods such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between an aryl halide and the amine. This reaction is known for its broad substrate scope, enabling the introduction of a wide array of substituted and unsubstituted aryl groups.

Table 1: Examples of N-Substituted Analogues of 2-Methyl-3-aminopropanenitrile

| Substituent (R) | Starting Materials | Reaction Type |

| Ethyl | 2-Methyl-3-aminopropanenitrile, Acetaldehyde | Reductive Amination |

| Benzyl | 2-Methyl-3-aminopropanenitrile, Benzaldehyde | Reductive Amination |

| Phenyl | 2-Methyl-3-aminopropanenitrile, Bromobenzene | Buchwald-Hartwig Amination |

| 4-Methoxyphenyl | 2-Methyl-3-aminopropanenitrile, 4-Bromoanisole | Buchwald-Hartwig Amination |

This table represents hypothetical synthetic strategies based on established chemical principles, as specific literature on the synthesis of these analogues is not extensively available.

Modifications to the propanenitrile backbone of this compound offer another avenue for creating structural diversity. These modifications can include altering the length of the carbon chain, introducing substituents at various positions, or replacing the nitrile group with other functionalities.

One approach involves the use of substituted enamines as starting materials. For example, the reaction of 2-aroyl-3-dimethylamino-2-propenenitrile with various nucleophiles can lead to the formation of a variety of heterocyclic systems, demonstrating the versatility of modifying the core structure. clockss.org While not a direct modification of the saturated propanenitrile backbone, these reactions showcase how related unsaturated precursors can be used to generate diverse molecular scaffolds. clockss.org

Another potential modification is the introduction of substituents at the C2 position of the propanenitrile chain. This could be achieved through the alkylation of a suitable precursor. The reactivity of the α-carbon to the nitrile group can be exploited for this purpose.

Elucidation of Structural Features Influencing Reactivity.clockss.org

The reactivity of this compound derivatives is largely dictated by the interplay of the amino and nitrile functional groups, as well as the nature of any substituents. The basicity of the amino group, for instance, is a key factor influencing its nucleophilicity and its ability to participate in acid-catalyzed reactions. The introduction of electron-withdrawing groups on an N-aryl substituent would be expected to decrease the basicity of the nitrogen atom, thereby modulating its reactivity.

The nitrile group is also a site of significant reactivity. It can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. The presence of neighboring groups can influence the course of these reactions. In studies of related enaminonitriles, the cyclization reactions were shown to be dependent on the reaction conditions, with different products being formed depending on whether the reaction proceeds at the cyano group or another electrophilic site in the molecule. clockss.org

Chiral Recognition and Stereochemical Effects in Derivative Activity.sigmaaldrich.com

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The biological activity and reactivity of chiral molecules are often highly dependent on their stereochemistry.

A notable example of the importance of stereochemistry is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic. sigmaaldrich.com The synthesis of this specific diastereomer was achieved through a highly stereoselective process involving a catalytic asymmetric hydrogenation. sigmaaldrich.com This highlights the critical role of controlling stereochemistry to obtain the desired biologically active compound.

The development of methods for the chiral separation of aminonitriles and their derivatives is also crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common technique for separating enantiomers and determining their enantiomeric purity.

The interaction of different enantiomers with chiral environments, such as enzymes or receptors, can vary significantly. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable side effects. Therefore, the ability to synthesize and analyze stereochemically pure derivatives of this compound is of paramount importance for the development of new chemical entities with specific biological activities.

Biological Interactions and Pharmacological Relevance of 2 Methyl 3 Methylamino Propanenitrile

Enzyme Target Engagement and Inhibition Profiling

Information regarding the specific engagement of 2-Methyl-3-(methylamino)propanenitrile with enzyme targets is not detailed in the currently available scientific literature. While the compound is available from commercial suppliers and its chemical structure is known, dedicated studies profiling its inhibitory activity against specific enzymes have not been identified in public-domain research.

A thorough review of published research did not yield any studies investigating the modulatory effects of this compound on Glycogen Synthase Kinase-3β (GSK-3β). Consequently, there is no available data to report on its potential as a GSK-3β inhibitor or activator.

There are no specific studies in the accessible scientific literature that report on the inhibitory mechanisms of this compound against N-Myristoyltransferase (NMT). Research on NMT inhibitors is an active area, but this particular compound has not been identified as a subject of such investigations in the reviewed literature.

No research articles or data were found to suggest that this compound modulates the Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2) pathway. Its effects on this kinase, which is of significant interest in neurodegenerative disease research, remain uninvestigated in the public scientific record.

Interaction with Cellular Receptors and Signaling Pathways

Detailed information concerning the interaction of this compound with specific cellular receptors or its influence on signaling pathways is not available in the current body of scientific literature. While chemical suppliers suggest it may have biological activities, specific research to define these interactions has not been published. cymitquimica.com

Elucidation of Biological Mechanisms of Action

Given the absence of studies on its engagement with specific enzymes, receptors, or signaling pathways, the biological mechanism of action for this compound has not been elucidated. Further research would be required to determine its pharmacological effects and molecular mechanisms.

Metabolism and Biotransformation of 2 Methyl 3 Methylamino Propanenitrile

In Vitro and In Vivo Metabolic Fate Investigations

Currently, there are no published in vitro or in vivo studies that specifically investigate the metabolic fate of 2-Methyl-3-(methylamino)propanenitrile. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes from various species (human, rat, mouse), are standard procedures to determine the rate of metabolism and identify potential metabolites. nih.gov Such studies utilize subcellular fractions, like microsomes, which contain key drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily. nih.govacs.org In vivo studies, often conducted in animal models like rats, provide a more comprehensive picture of absorption, distribution, metabolism, and excretion (ADME) by analyzing metabolites in urine, feces, and plasma. mdpi.com

For a compound like this compound, in vitro experiments would typically involve incubation with liver microsomes in the presence of cofactors like NADPH to initiate oxidative reactions. Subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) would identify the disappearance of the parent compound and the appearance of metabolites. nih.gov In vivo, after administration to a test animal, urine and blood samples would be collected to identify and quantify the parent compound and its metabolites, revealing the major routes of elimination and biotransformation.

Enzymatic Biotransformation Pathways

Based on the functional groups present in this compound—a nitrile group and a secondary N-methylamine—the primary enzymatic biotransformation pathways are predicted to be hydrolytic cleavage of the nitrile and oxidative metabolism of the methylamino group.

Hydrolytic Cleavage

The nitrile moiety (C≡N) is susceptible to enzymatic hydrolysis. This biotransformation can occur through two principal pathways catalyzed by distinct enzymes. researchgate.netresearchgate.net

Nitrilase Pathway : A single-step hydrolysis where a nitrilase enzyme directly converts the nitrile group to a carboxylic acid and ammonia (B1221849). researchgate.netresearchgate.net

Nitrile Hydratase-Amidase Pathway : A two-step process where a nitrile hydratase first hydrates the nitrile to form an intermediate amide (2-Methyl-3-(methylamino)propanamide). thieme-connect.dersc.org This amide is then subsequently hydrolyzed by an amidase to the corresponding carboxylic acid (2-Methyl-3-(methylamino)propanoic acid) and ammonia. researchgate.netrsc.org

The enzymes responsible for this hydrolytic metabolism are found in various microorganisms and have also been identified in mammalian systems, with some activity localized in the liver cytosol. rsc.orgnih.gov Studies on aromatic nitriles have shown that direct hydrolysis of the nitrile group can be a significant metabolic route. nih.gov

Oxidative Metabolism

The N-methylamino group is a primary target for oxidative metabolism, predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues. wikipedia.orgnih.gov The major oxidative reaction for a secondary amine like this compound is N-dealkylation.

N-Demethylation : This process involves the oxidation of the methyl group attached to the nitrogen atom. encyclopedia.pub The reaction proceeds via the formation of an unstable carbinolamine intermediate (a hydroxylated methyl group). encyclopedia.pubmdpi.com This intermediate then spontaneously decomposes, cleaving the C-N bond to yield a primary amine and formaldehyde. encyclopedia.pubacs.org In the case of this compound, this would result in the formation of 3-amino-2-methylpropanenitrile.

Another potential, though often minor, oxidative pathway for amines is N-oxidation , which would produce an N-oxide derivative. nih.govnih.gov

Dealkylation and Conjugation Reactions

Following the initial biotransformation steps, the resulting metabolites can undergo further reactions.

Dealkylation , as described above, is a primary Phase I metabolic reaction for N-methylated compounds. nih.govresearchgate.net The product of N-demethylation, 3-amino-2-methylpropanenitrile, is a primary amine, which itself can be a substrate for further metabolism, such as oxidative deamination by monoamine oxidases (MAOs).

Conjugation Reactions (Phase II Metabolism) : The primary amine and carboxylic acid metabolites formed during Phase I metabolism are often substrates for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, facilitating their excretion. nih.gov Potential conjugation reactions for the metabolites of this compound include:

Glucuronidation : The attachment of glucuronic acid to the amine or carboxylic acid groups, a common pathway for many drug metabolites. mdpi.com

Sulfation : The conjugation of a sulfonate group to the amine.

Acetylation : The N-acetylation of the primary amine metabolite (3-amino-2-methylpropanenitrile).

Metabolite Identification and Characterization

Given the predicted pathways, a range of metabolites for this compound can be anticipated. The characterization of these metabolites would typically be performed using high-resolution mass spectrometry to determine their exact mass and fragmentation patterns, allowing for structural elucidation. mdpi.commdpi.com

The primary metabolites expected from the biotransformation of this compound are summarized in the table below.

| Predicted Metabolite Name | Metabolic Pathway | Resulting Functional Group |

| 2-Methyl-3-(methylamino)propanamide | Hydrolysis (Nitrile Hydratase) | Amide |

| 2-Methyl-3-(methylamino)propanoic acid | Hydrolysis (Nitrilase or Amidase) | Carboxylic Acid |

| 3-Amino-2-methylpropanenitrile | N-Demethylation (CYP450) | Primary Amine |

| N-Oxide of this compound | N-Oxidation | N-Oxide |

| Conjugated Metabolites (e.g., Glucuronides) | Phase II Conjugation | Glucuronide, Sulfate, etc. |

Further biotransformation of these primary metabolites could lead to a more complex metabolic profile. For instance, the N-demethylated metabolite, 3-amino-2-methylpropanenitrile, could subsequently undergo hydrolysis of its nitrile group to form 3-amino-2-methylpropanoic acid. Conversely, the hydrolyzed metabolite, 2-Methyl-3-(methylamino)propanoic acid, could undergo N-demethylation. The interplay of these enzymatic pathways would determine the ultimate metabolic profile observed in vivo.

Toxicological Mechanisms and Safety Assessment of 2 Methyl 3 Methylamino Propanenitrile

Genotoxicity and DNA Damage Studies

A thorough search of scientific databases reveals a significant gap in the understanding of the genotoxic potential of 2-Methyl-3-(methylamino)propanenitrile. There are no available studies that specifically investigate the following critical endpoints for this compound:

Carcinogenicity Assessment and Tumorigenesis Research

There is no data available from long-term animal bioassays or other relevant studies to assess the carcinogenic potential of this compound. nih.gov The National Cancer Institute (NCI) has assigned it an identifier (NSC41193), but this does not indicate that it has undergone comprehensive carcinogenicity testing. nih.gov Therefore, its capacity to induce or promote tumor formation remains unknown.

Cellular and Organ-Specific Toxicity Mechanisms

Detailed research into the specific cellular and organ-specific toxicity mechanisms of this compound is not present in the current body of scientific literature. While some nitriles are known to exert toxicity through the metabolic release of cyanide, and other β-aminonitriles can interfere with specific enzymes, no such mechanisms have been investigated or confirmed for this particular compound.

Environmental Fate and Transformation of 2 Methyl 3 Methylamino Propanenitrile

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that can transform a chemical compound in the environment. For 2-Methyl-3-(methylamino)propanenitrile, the key abiotic degradation pathways are expected to be hydrolysis in aquatic systems and, to a lesser extent, photolytic and oxidative degradation in the atmosphere and water.

The hydrolysis of nitriles, such as this compound, can occur under both acidic and basic conditions, although the reaction is generally slow. organicchemistrytutor.comnih.gov The process involves the conversion of the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849). organicchemistrytutor.com For aliphatic nitriles, the rate of hydrolysis is influenced by factors like pH and temperature. researchgate.net

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. organicchemistrytutor.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.com In concentrated acid solutions, the rate of hydrolysis of aliphatic nitriles has been observed to increase with acid concentration. researchgate.netcdnsciencepub.com

Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. organicchemistrytutor.com This process also typically yields a carboxylic acid, though under milder conditions, the reaction may stop at the amide stage. organicchemistrytutor.com The presence of the methylamino group in this compound, being a basic functional group, could potentially influence the hydrolysis rate, especially under acidic conditions, due to its own protonation. Studies on α-aminonitriles, which are structurally related, indicate that they can be hydrolyzed to amino acids. wikipedia.org The hydrolysis of aminonitriles is a critical step in the Strecker synthesis of amino acids. wikipedia.org The reaction of aminonitriles with water, while thermodynamically favorable, is a slow process, allowing for other reactions to potentially occur in a complex environmental matrix. nih.gov

Table 1: General Hydrolysis Pathways for Aliphatic Nitriles

| Condition | Reactant | Intermediate Product | Final Product | Reference |

| Acidic | Aliphatic Nitrile + H₃O⁺ | Amide | Carboxylic Acid + NH₄⁺ | organicchemistrytutor.com |

| Basic | Aliphatic Nitrile + OH⁻ | Amide | Carboxylate + NH₃ | organicchemistrytutor.com |

Photolytic and oxidative degradation pathways are significant for the transformation of chemicals in the atmosphere and, to some extent, in sunlit surface waters. While specific data for this compound is not available, general principles for aliphatic amines and nitriles can be considered.

In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH). The presence of an amino group in this compound would likely make it susceptible to oxidation. The aerobic oxidation of amines to nitriles has been demonstrated using photocatalysts, suggesting that the reverse process, the degradation of the nitrile, could also be influenced by photochemical processes. acs.org

Nitriles themselves can undergo photolysis, although the efficiency of this process depends on the specific structure of the molecule and the presence of other photosensitizing substances in the environment. For instance, the photolysis of aminonitriles has been studied in the context of prebiotic chemistry, where ultraviolet radiation could have played a role in their transformation. acs.org

Oxidative processes can also occur in aquatic environments, driven by reactive oxygen species. The functional groups in this compound, particularly the amino group, could be susceptible to oxidation.

Biotic Degradation and Biodegradation Potential

Biotic degradation by microorganisms is a crucial pathway for the removal of many organic compounds from the environment. Nitriles are known to be biodegradable by a variety of microorganisms. nih.gov

The microbial degradation of nitriles primarily occurs through two enzymatic pathways. researchgate.net

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. researchgate.net

Nitrile Hydratase/Amidase Pathway: A nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid and ammonia by an amidase. researchgate.net

Numerous bacterial strains, particularly from the genera Rhodococcus and Pseudomonas, have been identified to possess these nitrile-degrading capabilities. nih.govnih.gov These microorganisms can utilize aliphatic and aminonitriles as carbon and/or nitrogen sources. nih.govnih.gov For example, some Rhodococcus species exhibit broad substrate specificity, being able to hydrolyze aliphatic nitriles, dinitriles, hydroxynitriles, and aminonitriles. nih.gov The biodegradation of compounds like acetonitrile (B52724) and acrylonitrile (B1666552) has been shown to proceed through the formation of the corresponding amide and then the carboxylic acid and ammonia. nih.gov

Given its structure, this compound is expected to be biodegradable by microorganisms possessing these enzymatic systems. The ultimate products of mineralization would be carbon dioxide, water, and inorganic nitrogen.

Table 2: Key Enzymes in Microbial Nitrile Degradation

| Enzyme | EC Number | Reaction Catalyzed | Reference |

| Nitrilase | 3.5.5.1 | Nitrile + 2 H₂O → Carboxylic Acid + NH₃ | researchgate.net |

| Nitrile Hydratase | 4.2.1.84 | Nitrile + H₂O → Amide | researchgate.net |

| Amidase | 3.5.1.4 | Amide + H₂O → Carboxylic Acid + NH₃ | researchgate.net |

The enzymes involved in nitrile degradation hold significant potential for bioremediation of contaminated environments. nih.govresearchgate.net Both whole-cell biocatalysts and isolated enzymes can be used to treat industrial wastewater containing toxic nitriles. nih.govmdpi.com The advantages of enzymatic bioremediation include high specificity, mild reaction conditions, and the avoidance of harsh chemicals. nih.gov

Nitrilases and nitrile hydratases have been successfully used for the biotransformation of a wide range of nitriles into valuable amides and carboxylic acids, as well as for detoxification purposes. nih.govresearchgate.net For instance, a nitrilase from Pseudomonas fluorescens expressed in E. coli has shown promise for such applications. nih.gov The enantioselectivity of some nitrile-converting enzymes is also a significant advantage, particularly for the synthesis of chiral compounds. researchgate.netfrontiersin.org While no specific studies on the enzymatic bioremediation of this compound were found, the existing research on other aliphatic and aminonitriles suggests that such strategies would likely be effective.

Environmental Persistence and Ecotoxicological Implications

The environmental persistence of a chemical is determined by its resistance to degradation. Based on the potential for both abiotic and biotic degradation, it is unlikely that this compound would be highly persistent in the environment. However, its actual persistence will depend on specific environmental conditions such as temperature, pH, and the presence of adapted microbial communities.

The ecotoxicological effects of aliphatic nitriles are often associated with the metabolic release of cyanide, which is a potent inhibitor of cellular respiration. nih.govnih.gov The toxicity can vary depending on the structure of the nitrile, with some studies suggesting that the rate of cyanide release is a key factor. nih.gov For example, signs of toxicity in studies with various aliphatic nitriles have been classified into cholinomimetic effects for unsaturated nitriles and central nervous system effects for saturated nitriles. nih.gov

Advanced Applications of 2 Methyl 3 Methylamino Propanenitrile in Chemical Synthesis and Beyond

Role as a Key Intermediate in Pharmaceutical Synthesis

The presence of both a nitrile and an amino group in 2-Methyl-3-(methylamino)propanenitrile makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. cymitquimica.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the secondary amine is a key functional group in many biologically active compounds.

While direct evidence for the use of this compound in the synthesis of the fluoroquinolone antibiotic PF-00951966 is not prominent in available literature, a structurally similar compound, (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, has been identified as a key intermediate in its preparation. This highlights the importance of the aminopropanenitrile scaffold in developing this class of antibiotics. The synthesis of PF-00951966, a drug investigated for its potential against respiratory tract infections, involves a multi-step process where the stereochemistry of the aminonitrile intermediate is crucial for the final product's efficacy.

It is important to note the structural distinction between the two molecules. The key intermediate for PF-00951966 contains a pyrrolidinyl group, which is a five-membered nitrogen-containing ring, attached to the carbon atom adjacent to the nitrile group. In contrast, this compound has a methyl group at this position. This structural difference is significant and indicates that while related, they are distinct chemical entities.

In the synthesis of the antidepressant duloxetine (B1670986), various aminopropanol (B1366323) derivatives are key intermediates. For instance, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol is a recognized precursor to duloxetine. u-tokyo.ac.jp The synthesis of such precursors often involves the reduction of a corresponding aminoketone or aminonitrile.

While a direct synthetic route to duloxetine explicitly starting from this compound is not extensively documented in primary research literature, the structural motif of a methylaminopropanenitrile is central to forming the core of the duloxetine molecule. The general synthetic strategies for duloxetine often involve a Mannich reaction to introduce an amino group, followed by reduction and subsequent arylation. jetir.orgscbt.com The potential for this compound to serve as a starting material or an intermediate in alternative synthetic pathways to duloxetine or related antidepressants remains an area of interest for synthetic chemists.

The inherent reactivity of the nitrile and amine functional groups in this compound suggests its potential as a precursor for a variety of other biologically active molecules. cymitquimica.com Nitriles are readily converted into amines, amides, carboxylic acids, and other functional groups, making them valuable intermediates in organic synthesis. The methylamino group can participate in forming larger molecular scaffolds common in medicinal chemistry. However, specific examples of other marketed drugs or widely studied biologically active molecules derived directly from this compound are not extensively detailed in the currently available scientific literature.

Applications in Agrochemical Development

Similar to its role in pharmaceutical synthesis, this compound is suggested as a potential intermediate in the production of agrochemicals. cymitquimica.com Many modern pesticides and herbicides contain nitrogen-based functional groups and complex stereochemistry, for which aminonitriles can serve as versatile building blocks. However, specific examples of commercial agrochemicals synthesized from this compound are not readily found in published research, indicating this may be a niche or emerging area of application.

Ligand Design in Catalysis and Coordination Chemistry

Molecules containing both amine and nitrile functionalities have the potential to act as ligands in coordination chemistry, binding to metal centers to form catalysts for various chemical reactions. The nitrogen atoms in the amine and nitrile groups of this compound possess lone pairs of electrons that can be donated to a metal ion, forming a coordination complex. The structure of the resulting complex would depend on the metal and the reaction conditions. While the potential for this compound to be used in ligand design exists, there is a lack of specific research in the scientific literature detailing the synthesis and catalytic activity of metal complexes with this compound as a ligand.

Research in Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen and functional groups such as amines are often investigated as corrosion inhibitors. jetir.orgresearchgate.net These molecules can adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process. The amine group in this compound could facilitate its adsorption onto metal surfaces, potentially offering protection against corrosion. However, specific studies evaluating the efficacy and mechanism of corrosion inhibition by this compound are not widely reported in the current body of scientific literature. Research in this area tends to focus on other amino acids and amine derivatives. jetir.orgresearchgate.net

Analytical Methodologies for Research on 2 Methyl 3 Methylamino Propanenitrile

Advanced Chromatographic Techniques (e.g., HPLC, GC, UPLC)

Chromatographic methods are central to the separation and analysis of 2-Methyl-3-(methylamino)propanenitrile from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) represent powerful tools for its determination.

While specific application notes for this compound are not extensively documented in publicly available literature, the analytical methodologies for structurally similar compounds provide a strong indication of suitable approaches. For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully used for the determination of other methylamino compounds in various samples. A study on the determination of 4-methylamino antipyrine (B355649) in human plasma utilized a YMC-Pack SIL column in HILIC mode with a mobile phase of acetonitrile (B52724), water, and formic acid. nih.gov This suggests that a similar HILIC or reversed-phase HPLC method could be developed for this compound. For a related compound, 2-((3-(Dimethylamino)propyl)methylamino)ethanol, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another highly effective technique. Given the volatility of the compound, GC-MS can provide both high-resolution separation and definitive identification based on the mass-to-charge ratio of the fragmented ions. Although direct studies on this compound are scarce, GC-MS is a standard method for the analysis of various amines and nitriles, sometimes requiring derivatization to improve volatility and chromatographic behavior. nih.gov

UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve faster analysis times and higher resolution. This technique would be highly suitable for the high-throughput analysis of this compound.

Table 1: Potential Chromatographic Conditions for the Analysis of this compound (based on related compounds)

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase (e.g., C18, C8) or HILIC | Capillary column (e.g., DB-5ms, HP-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with acid modifier (e.g., formic acid) | Helium or Hydrogen |

| Detector | UV, Diode Array (DAD), Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Derivatization | Generally not required for HPLC-MS | May be beneficial (e.g., silylation) to improve peak shape and thermal stability |

Spectroscopic Analytical Approaches (e.g., NMR, MS, IR for structural confirmation and purity)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although a specific NMR spectrum for this compound is not published, the expected signals can be predicted based on its structure. One would anticipate signals corresponding to the methyl group attached to the nitrogen, the other methyl group, the methine proton, and the methylene (B1212753) protons. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure. For comparison, the 1H NMR spectrum of 2-methylpropanal shows distinct signals for the methyl, methine, and aldehyde protons, illustrating how subtle differences in the chemical environment affect the spectrum. docbrown.info

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, typically in the range of 2200-2260 cm⁻¹. Additionally, N-H stretching vibrations from the secondary amine and C-H stretching and bending vibrations from the alkyl groups would be present. docbrown.infodocbrown.info

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (98.15 g/mol ). nih.gov Characteristic fragmentation pattern. |

| ¹H NMR Spectroscopy | Signals for CH₃-N, CH₃-C, C-H, and CH₂-N protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR Spectroscopy | Resonances for all five carbon atoms, including the nitrile carbon, with distinct chemical shifts. |

| Infrared (IR) Spectroscopy | Absorption band for C≡N stretch (approx. 2200-2260 cm⁻¹), N-H stretch, and C-H stretches/bends. |

Electrochemical Detection and Characterization Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. The presence of the amine group makes the molecule susceptible to electrochemical oxidation.

Recent research has focused on the electrochemical oxidation of primary amines to nitriles, a process that can be exploited for analytical purposes. acs.orgnih.gov These studies often employ modified electrodes to enhance the sensitivity and selectivity of the detection. For instance, nickel-based electrodes, such as those made from porous Ti/Ni alloys or NiOOH, have been shown to be effective for the electrocatalytic oxidation of amines. nih.govacs.orgnanoge.org The mechanism often involves the oxidation of Ni(OH)₂ to NiOOH, which then acts as the oxidizing agent for the amine. nih.govacs.org

The electrochemical behavior of this compound could be investigated using techniques like cyclic voltammetry to determine its oxidation potential. This information can then be used to develop an amperometric or voltammetric sensor for its quantification. The development of such sensors often involves the use of novel electrode materials, such as graphitic carbon nitride modified with electropolymerized amino-2-thiazole and electrodeposited Cu₂O nanoparticles, which have shown enhanced electrochemical activity for oxidation reactions. researchgate.net

The electrochemical conversion of the amine group to a nitrile is a key reaction that can be monitored. acs.org The efficiency of this conversion can be influenced by factors such as the electrode material, pH, and the solvent system used. nanoge.org These electrochemical studies not only provide a basis for quantitative analysis but also offer insights into the reaction mechanisms and potential synthetic applications. researchgate.net

Future Research Directions and Emerging Opportunities for 2 Methyl 3 Methylamino Propanenitrile Studies

Development of Sustainable Synthetic Processes

Future research will likely prioritize the development of green and sustainable methods for synthesizing 2-Methyl-3-(methylamino)propanenitrile. Conventional chemical manufacturing often generates significant waste, but by applying the principles of green chemistry, more environmentally friendly and cost-effective processes can be designed. nih.gov Key areas of focus could include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org The concept of atom economy, developed by Barry Trost, is a core principle of green chemistry. acs.org

Catalysis : The use of catalytic reactions, including heterogeneous, homogeneous, organocatalysis, and enzymatic catalysis, can replace stoichiometric reagents, leading to a significant reduction in waste. acs.org Enzymes, in particular, are highly specific and can react at a single site on a molecule, often eliminating the need for protecting groups and simplifying the synthesis process. acs.org

Renewable Feedstocks and Energy Efficiency : Investigating the use of renewable starting materials and energy-efficient reaction conditions, such as mechanochemistry or photocatalysis, represents a promising frontier. nih.gov Mechanochemical synthesis, which uses mechanical energy to initiate reactions, often minimizes or eliminates the need for solvents and can be performed at room temperature. nih.gov

Discovery of Novel Therapeutic and Industrial Applications

The inherent chemical properties of this compound suggest its potential as a valuable intermediate in the production of pharmaceuticals and agrochemicals. cymitquimica.com Its potential biological activities make it a compound of significant interest for medicinal chemistry. cymitquimica.com Future investigations could focus on:

Antimicrobial Agents : Derivatives of related aminonitriles have shown antibacterial and antifungal properties. For instance, studies on 2,2-Dimethyl-3-(methylamino)propanenitrile hydrochloride have evaluated its inhibitory effects against parasitic enzymes like Leishmania N-myristoyltransferase (NMT), suggesting that structural modifications could lead to potent and selective antimicrobial drugs.

Enzyme Inhibition Studies : The compound could be utilized in biological research, particularly in studies related to enzyme kinetics and protein interactions.

Agrochemicals : As a reactive intermediate, it can be used to synthesize more complex molecules for the agrochemical industry, potentially leading to new pesticides or herbicides. cymitquimica.com

In-depth Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating discovery. For this compound, in-depth modeling studies can offer significant insights. Theoretical studies on similar aminonitriles have already been used to determine their stability and reaction energy barriers. nih.gov Future computational research could involve:

Molecular Property Prediction : Building on existing computed data to run more advanced simulations.

Reaction Mechanism Elucidation : Using quantum mechanics to model reaction pathways for its synthesis and derivatization, helping to optimize conditions and yields.

Virtual Screening : Employing molecular docking simulations to screen the compound against libraries of biological targets to identify potential therapeutic applications.

Below is a table of computed molecular properties for this compound, which serve as a foundation for such modeling studies.

| Property | Value | Source |

| Molecular Weight | 98.15 g/mol | Computed by PubChem |

| XLogP3-AA | 0.1 | Computed by PubChem |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 3 | Computed by Cactvs |

| Exact Mass | 98.084398327 Da | Computed by PubChem |

| Topological Polar Surface Area | 36.2 Ų | Computed by Cactvs |

Data sourced from PubChem CID 237546. nih.gov

Enhanced Environmental Remediation Technologies

With the increasing use of any chemical in industrial processes, understanding its environmental impact is crucial. cymitquimica.com Nitrile compounds can present environmental and toxicity concerns that require careful management. cymitquimica.com Future research in this area should not focus on using the compound for remediation, but rather on developing technologies to remediate the compound itself in case of environmental contamination. Key research directions include:

Biodegradation Pathways : Investigating the microbial degradation of this compound to determine its environmental persistence and identify microorganisms or enzymes capable of breaking it down into benign components.

Adsorption and Filtration : Developing advanced adsorbent materials or filtration systems specifically designed to remove aminonitriles from wastewater and contaminated soil.

Advanced Oxidation Processes : Studying the efficacy of processes like ozonation or photocatalysis to chemically degrade the compound in industrial effluent.

Structure-Based Drug Design Initiatives

Structure-Based Drug Design (SBDD) is a powerful method in medicinal chemistry where the three-dimensional structure of a target protein is used to guide the design of new, more potent drug candidates. nih.gov this compound could serve as a valuable starting point for SBDD initiatives due to its potential biological activity. cymitquimica.com

Fragment-Based Screening : The compound could be used as a fragment in screening campaigns against various disease targets. If it shows binding affinity, its structure can be elaborated upon to create a more potent lead compound.

Scaffold for New Libraries : The aminonitrile core can act as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com This scaffold can be chemically modified to generate a library of diverse compounds for high-throughput screening.

Iterative Optimization : In a typical SBDD cycle, medicinal chemists design and synthesize variants of a lead compound, which are then tested for activity and co-crystallized with the target protein to guide the next round of design. nih.gov this compound and its derivatives could enter this iterative cycle to develop novel therapeutics. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-3-(methylamino)propanenitrile?

Synthesis typically involves nucleophilic substitution or aza-Michael addition reactions. For example:

- Aza-Michael Addition : Reacting acrylonitrile derivatives with methylamine under solventless conditions using acidic alumina as a catalyst (e.g., 63–78% yields under optimized conditions) .

- Nucleophilic Substitution : Substituting halogenated precursors (e.g., 2-bromopropanenitrile) with methylamine in polar aprotic solvents like DMF at 60–80°C.

Q. Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | Acidic alumina (solventless) |

| Solvent | DMF or THF (if required) |

Validation : Monitor reaction progress via TLC or GC-MS to confirm product purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use spectroscopic and computational methods:

- NMR : H and C NMR to confirm methylamino (-NCH) and nitrile (-CN) groups. Expected shifts:

- H NMR: δ 2.2–2.5 ppm (methylamino protons), δ 3.1–3.4 ppm (CH adjacent to nitrile).

- C NMR: δ 115–120 ppm (nitrile carbon).

- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~3300 cm (N-H stretch).

- Computational Validation : Compare experimental data with InChI-derived structural models (e.g., InChI=1S/C5H9N2...) .

Q. What are the stability considerations for storing this compound?

The compound is moisture-sensitive and prone to hydrolysis. Recommended storage:

- Conditions : Dry, inert atmosphere (argon), -20°C in amber glass vials.

- Decomposition Pathways : Hydrolysis of the nitrile group to amides under acidic/basic conditions. Monitor via HPLC for degradation products (e.g., 2-methyl-3-(methylamino)propanamide) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in metal complexation?

- DFT Studies : Optimize geometry using Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). High HOMO density on the nitrile group suggests metal-binding affinity (e.g., Ni, Cu) .

- Experimental Validation : Synthesize dithiocarbamate derivatives and analyze crystal structures via XRD. Observed bond lengths (e.g., Ni-N ≈ 1.95 Å) confirm coordination .

Q. Example Metal Complexation Data :